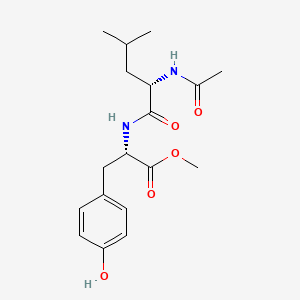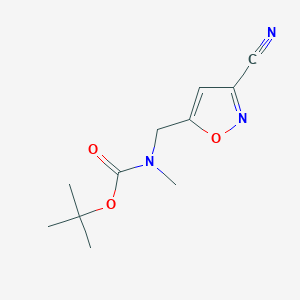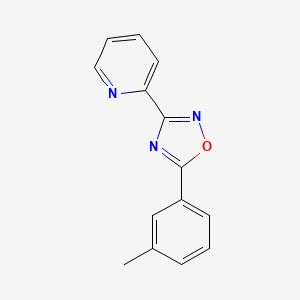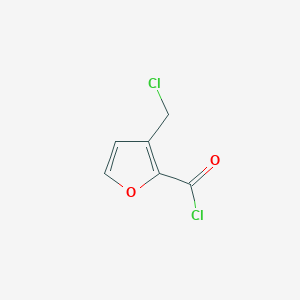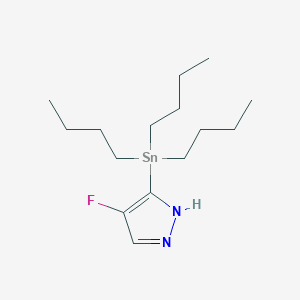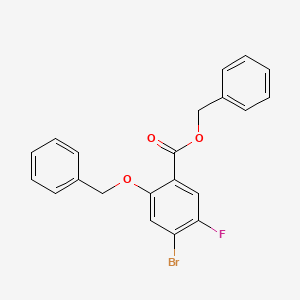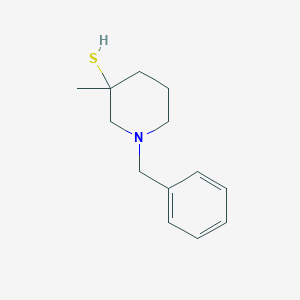
(4-Nitrothiophen-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Nitrothiophen-2-yl)methanol is an organic compound featuring a thiophene ring substituted with a nitro group at the 4-position and a hydroxymethyl group at the 2-position. Thiophene derivatives are known for their significant roles in various biological and chemical applications due to their unique electronic properties and structural versatility .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Nitrothiophen-2-yl)methanol typically involves the reduction of 5-nitrothiophene-2-carbaldehyde. A common method includes dissolving 5-nitrothiophene-2-carbaldehyde in methanol and adding powdered sodium borohydride. The mixture is stirred at 30°C for several hours, followed by solvent removal under reduced pressure .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale reduction reactions using similar reagents and conditions as in laboratory synthesis, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: (4-Nitrothiophen-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 4-Nitrothiophene-2-carboxaldehyde or 4-Nitrothiophene-2-carboxylic acid.
Reduction: 4-Aminothiophen-2-yl)methanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
(4-Nitrothiophen-2-yl)methanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of materials with specific electronic properties, such as organic semiconductors
Mecanismo De Acción
The mechanism of action of (4-Nitrothiophen-2-yl)methanol in biological systems involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The thiophene ring’s electronic properties also play a role in its interaction with biological targets, influencing its activity and specificity .
Comparación Con Compuestos Similares
- (5-Nitrothiophen-2-yl)methanol
- (4-Aminothiophen-2-yl)methanol
- (5-Nitrothiophene-2-carbaldehyde)
Comparison: (4-Nitrothiophen-2-yl)methanol is unique due to the specific positioning of the nitro and hydroxymethyl groups, which influence its reactivity and biological activity.
Propiedades
Fórmula molecular |
C5H5NO3S |
|---|---|
Peso molecular |
159.17 g/mol |
Nombre IUPAC |
(4-nitrothiophen-2-yl)methanol |
InChI |
InChI=1S/C5H5NO3S/c7-2-5-1-4(3-10-5)6(8)9/h1,3,7H,2H2 |
Clave InChI |
UQIITIJJZXPUGN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC=C1[N+](=O)[O-])CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



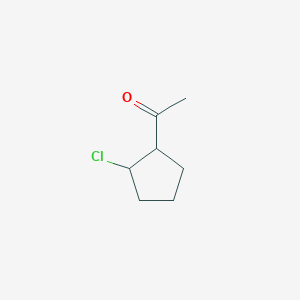


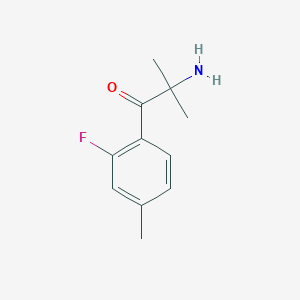
![bis[4-(1,1-dimethylethyl)phenyl]-Iodonium](/img/structure/B13965338.png)
